Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride

Catalog No.
S740227
CAS No.
60889-33-0
M.F
C6H12ClNO
M. Wt
149.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride

CAS Number

60889-33-0

Product Name

Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride

IUPAC Name

3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole;hydrochloride

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

InChI

InChI=1S/C6H11NO.ClH/c1-5-3-8-4-6(5)2-7-1;/h5-7H,1-4H2;1H

InChI Key

AZDCBNXQNYXXEO-UHFFFAOYSA-N

SMILES

C1C2COCC2CN1.Cl

Canonical SMILES

C1C2COCC2CN1.Cl

Potential Applications:

Based on its chemical structure, Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride possesses a unique combination of functional groups, including a furan ring, a pyrrole ring, and a nitrogen atom. This suggests potential applications in various areas of scientific research, such as:

  • Medicinal Chemistry: The molecule's structure could be explored for its potential to bind to specific biological targets, potentially leading to the development of new drugs [].
  • Material Science: The furan and pyrrole rings could be utilized in the design and synthesis of novel materials with specific properties, such as polymers or catalysts.
  • Organic Synthesis: Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride could serve as a valuable building block for the synthesis of more complex organic molecules with diverse functionalities.

Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, also known as (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, is a chemical compound with the empirical formula C₆H₁₂ClN₁O. This compound features a unique bicyclic structure that incorporates both furan and pyrrole moieties. The presence of a hydrochloride group indicates that it exists in a salt form, which can enhance its solubility and stability in various applications. The molecular weight of this compound is approximately 149.62 g/mol, and it is characterized by a density of about 1.028 g/cm³ .

Typical of pyrrole derivatives. Notably:

  • N-Substitution Reactions: The nitrogen atom in the pyrrole ring can participate in N-substitution with alkyl halides or sulfonyl chlorides, leading to the formation of various substituted pyrroles .
  • Michael Addition: This compound can react with electrophilic olefins through Michael addition to generate N-alkylpyrroles .
  • Cyclization Reactions: Cyclization of pyrrole and furan derivatives can yield this compound as part of synthetic pathways .

Research indicates that hexahydro-1H-furo[3,4-c]pyrrole hydrochloride exhibits significant biological activity. It has been shown to interact with various biological targets, particularly within the proteasome pathway, suggesting potential roles in modulating protein degradation processes . Its pharmacological profile may include:

  • Antiviral Activity: Similar compounds have demonstrated potential as inhibitors of HIV-1 protease, indicating a possible antiviral application for hexahydro-1H-furo[3,4-c]pyrrole hydrochloride .
  • Enzyme Interaction: This compound may influence the activity of specific enzymes involved in metabolic pathways, acting as either an inhibitor or activator depending on the context .

The synthesis of hexahydro-1H-furo[3,4-c]pyrrole hydrochloride can be achieved through several methods:

  • Paal-Knorr Pyrrole Condensation: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with amines under acidic conditions to produce pyrrole derivatives .
  • Ruthenium-Catalyzed Reactions: Utilizing ruthenium-based catalysts allows for the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization .
  • Cyclization Techniques: The cyclization of pyrrole and furan derivatives is another common approach to synthesize this compound .

Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride has potential applications across various fields:

  • Organic Synthesis: It serves as an important intermediate in organic chemistry for synthesizing complex molecules.
  • Pharmaceutical Development: Due to its biological activity, it is being explored for developing antiviral agents and other therapeutic compounds .
  • Chemical Research: This compound is utilized in studies investigating reaction mechanisms involving nitrogen-containing heterocycles .

Interaction studies reveal that hexahydro-1H-furo[3,4-c]pyrrole hydrochloride engages with various biomolecules:

  • Protein Targets: It interacts with proteasome subunits and may influence cellular signaling pathways related to protein degradation .
  • Enzyme Modulation: Its effects on enzyme activity highlight its role as a potential modulator in biochemical pathways .

Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
Hexahydro-1H-furo[3,4-c]pyrrole60889-32-90.97Base structure without chloride; less soluble
(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole55129-05-00.97Relative stereochemistry; used primarily in research
Octahydrofuro[3,4-c]pyridine hydrochloride1956385-17-30.90Pyridine ring introduces different electronic properties
4-Methyloctahydro-1H-4,7-epoxyisoindole hydrochloride93114-03-50.83Contains an epoxy group; different pharmacological profile

Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride stands out due to its unique combination of furan and pyrrole rings along with its specific biological activities and applications in medicinal chemistry. Its interactions within biochemical pathways further enhance its significance in research and development contexts.

Dates

Modify: 2023-08-15

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